molecular formula C13H9Cl2IN2O B6034535 N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea

N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea

Cat. No. B6034535
M. Wt: 407.03 g/mol
InChI Key: VGUZMQQNFYAQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea, commonly known as DCPIB, is a small molecule inhibitor that has gained significant attention in scientific research. DCPIB is a potent blocker of volume-regulated anion channels (VRACs) and has been used to study the role of these channels in various biological processes.

Mechanism of Action

DCPIB blocks N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea by binding to a specific site on the channel protein. This binding prevents the flow of ions through the channel, leading to a decrease in cell volume. The exact mechanism by which DCPIB binds to N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
DCPIB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DCPIB has also been shown to reduce inflammation and improve neuronal survival in animal models of neurodegeneration. Additionally, DCPIB has been used to study the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in osmoregulation and cell migration.

Advantages and Limitations for Lab Experiments

DCPIB is a potent and specific blocker of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea, making it an ideal tool for studying the role of these channels in biological processes. However, DCPIB has some limitations in lab experiments. It can be toxic to cells at high concentrations and can also affect other ion channels, leading to off-target effects. Additionally, the synthesis of DCPIB is complex and time-consuming, making it difficult to obtain large quantities of the compound.

Future Directions

There are many future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC inhibitors. Additionally, the mechanism by which DCPIB binds to N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea is still not fully understood and is an active area of research. DCPIB has also shown promise as a potential therapeutic agent for cancer and neurodegeneration, and further studies are needed to explore its potential clinical applications. Finally, the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in other physiological processes, such as immune function and cardiovascular regulation, is an area of emerging interest and may provide new avenues for research on DCPIB.

Synthesis Methods

DCPIB can be synthesized using a multi-step process that involves the reaction of 2-iodoaniline with 3,4-dichlorophenyl isocyanate. The resulting intermediate is then treated with urea to yield DCPIB. The synthesis of DCPIB is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

DCPIB has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in various biological processes. N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea are ion channels that regulate cell volume and are involved in a wide range of physiological processes, including cell proliferation, migration, and apoptosis. DCPIB has been used to block N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea and study their role in cancer, inflammation, and neurodegeneration.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-iodophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2IN2O/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUZMQQNFYAQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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